

Technical Guide: Comprehensive Structure Elucidation of 2-Ethyl-1H-Indole

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Compound of Interest

Compound Name: 2-ethyl-1H-indole

CAS No.: 3484-18-2

Cat. No.: B1587460

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Executive Summary

This guide details the structural characterization of **2-ethyl-1H-indole** (CAS: 3484-18-2), a substituted indole derivative frequently encountered in medicinal chemistry and alkaloid synthesis. The primary analytical challenge lies in distinguishing this compound from its regioisomer, 3-ethyl-1H-indole. This document provides a self-validating analytical workflow using Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) to definitively assign the ethyl substituent to the C2 position.

Chemical Identity & Properties

Property	Data
IUPAC Name	2-Ethyl-1H-indole
Molecular Formula	C ₁₀ H ₁₁ N
Molecular Weight	145.20 g/mol
Monoisotopic Mass	145.0891 Da
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, Chloroform, Methanol

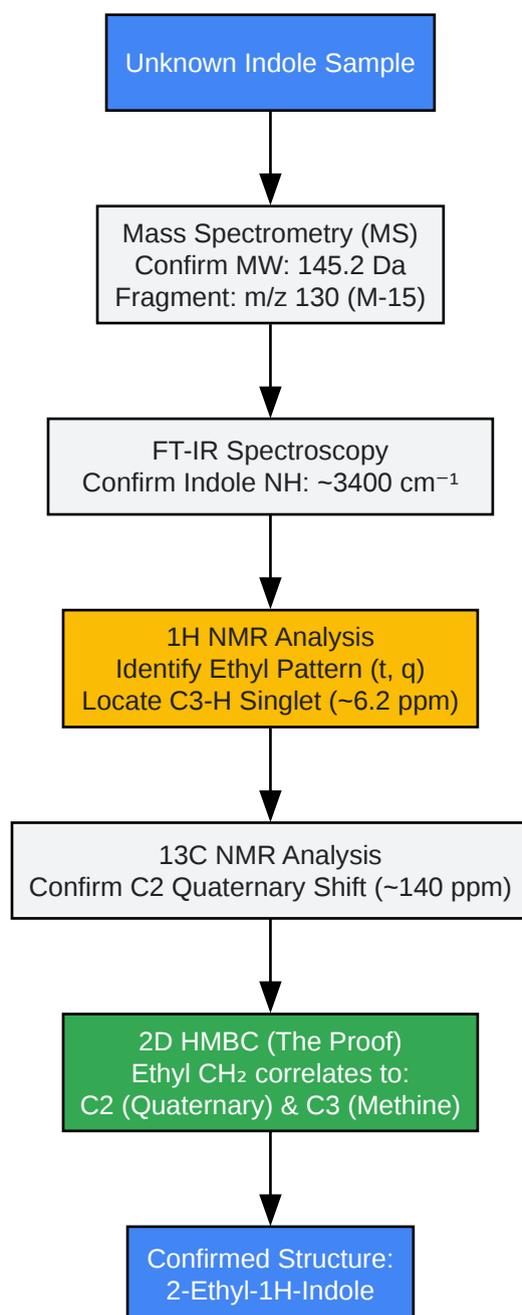
Analytical Strategy: The Regioisomer Challenge

In indole synthesis (e.g., Fischer Indole Synthesis), thermodynamic and kinetic factors can lead to substitution at either the C2 or C3 position.

- **2-Ethyl-1H-indole:** Ethyl group at C2. C3 retains a proton.
- **3-Ethyl-1H-indole:** Ethyl group at C3. C2 retains a proton.

The elucidation strategy relies on establishing the connectivity of the ethyl group to a quaternary carbon (C2) rather than a methine carbon (C2-H), confirmed via 2D NMR.

Elucidation Workflow Diagram



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Figure 1: Step-by-step analytical workflow for structural confirmation.

Mass Spectrometry (MS)

Objective: Confirm molecular weight and analyze fragmentation to support alkyl substitution.

- Molecular Ion (

): A clear peak at m/z 145 confirms the formula $C_{10}H_{11}N$.

- Fragmentation Pattern:

- m/z 130 (

-): Loss of a methyl group (

-) from the ethyl side chain. This

- cleavage is characteristic of alkyl-substituted aromatics.

- m/z 103 (

-): Loss of the ethyl group and ring fragmentation (often loss of HCN/H₂CN), typical for the indole core.

Mechanistic Insight: The stability of the m/z 130 ion (quinolinium-like or expanded ring cation) supports the presence of an alkyl chain capable of benzylic-type cleavage.

Infrared Spectroscopy (FT-IR)

Objective: Verify the integrity of the indole core and the presence of the NH group (ruling out N-alkylation).

Functional Group	Wavenumber (cm ⁻¹)	Description
N-H Stretch	3380 – 3420	Sharp, strong band. Confirms free N-H (1H-indole).
C-H (Aromatic)	3030 – 3060	Weak to medium intensity.
C-H (Aliphatic)	2850 – 2960	Stretches from the ethyl group (C-H).
C=C (Ring)	1450 – 1620	Aromatic ring skeletal vibrations.

Nuclear Magnetic Resonance (NMR)

Objective: The definitive structural proof. All data referenced in

at 298 K.

Proton NMR (¹H NMR)

The proton spectrum provides the first evidence of regiochemistry through the chemical shift of the remaining pyrrole proton.

Position	Shift (, ppm)	Multiplicity	Integration	Assignment Logic
NH	7.8 – 8.2	Broad Singlet	1H	Exchangeable with .
Ar-H	7.0 – 7.6	Multiplet	4H	Benzene ring protons (H4, H5, H6, H7).
C3-H	6.20 – 6.30	Singlet	1H	Diagnostic Peak. Upfield compared to C2-H (~7.1 ppm).
Ethyl	2.75 – 2.85	Quartet (Hz)	2H	Coupled to methyl group.
Ethyl	1.25 – 1.35	Triplet (Hz)	3H	Coupled to methylene group.

Critical Analysis (The "Smoking Gun"): In 3-ethylindole, the remaining proton is at C2. The C2-H signal typically appears downfield at

6.9 – 7.2 ppm due to the proximity to the electronegative nitrogen. In 2-ethylindole, the remaining proton is at C3. The C3-H signal appears significantly upfield at

6.2 – 6.3 ppm due to the electron-rich nature of the C3 position (enamine-like character).

Carbon NMR (¹³C NMR)

Position	Shift (, ppm)	Type	Notes
C2	~140 - 142	Quaternary (Cq)	Deshielded by N and alkyl substitution.
C7a	~136	Quaternary (Cq)	Bridgehead carbon.
C3a	~128	Quaternary (Cq)	Bridgehead carbon.
Ar-C	119 - 122	CH	Benzene ring carbons.
C3	~99 - 100	Methine (CH)	Diagnostic. Highly shielded C3 is characteristic of 2-substituted indoles.
Ethyl	~21		Methylene carbon.
Ethyl	~13 - 14		Methyl carbon.

2D NMR: HMBC Correlations

Heteronuclear Multiple Bond Correlation (HMBC) connects protons to carbons 2-3 bonds away. This experiment definitively places the ethyl group.

- Correlation 1: The Ethyl

protons (

2.8) will show a strong correlation to C2 (

140, Quaternary) and C3 (

100, Methine).

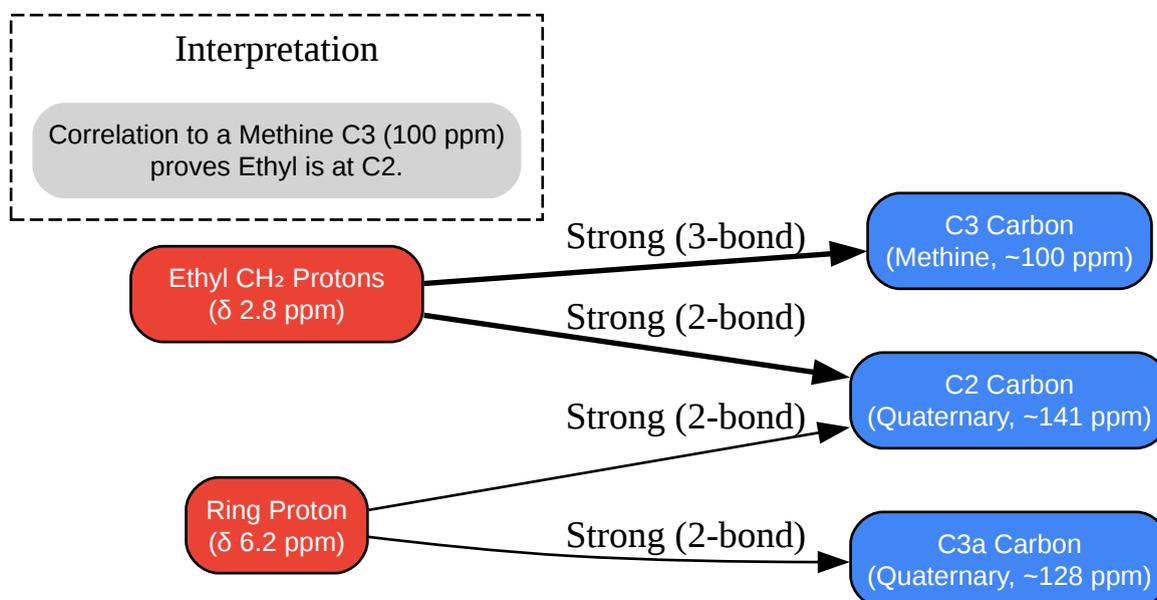
- Correlation 2: The C3-H proton (

6.2) will correlate to C2 (
140) and C3a (
128).

Logic Check: If the molecule were 3-ethylindole, the Ethyl

would correlate to a Quaternary C3 (~115-120 ppm) and a Methine C2 (~120-125 ppm). The observation of a correlation to a highly shielded methine (~100 ppm) confirms the ethyl group is not at C3.

HMBC Logic Diagram



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Figure 2: Key HMBC correlations establishing the 2-ethyl substitution pattern.

Experimental Protocols

Sample Preparation

- Solvent: Dissolve 5-10 mg of the solid in 0.6 mL of

(Chloroform-d) containing 0.03% TMS as an internal standard.

- Note: DMSO-

may be used if solubility is poor, but chemical shifts will vary slightly (NH will shift downfield to ~10-11 ppm due to hydrogen bonding).

- Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.
- Filtration: If the solution is cloudy, filter through a small plug of glass wool to prevent line broadening.

Instrument Parameters (Recommended)

- Frequency: 400 MHz or higher is preferred for clear resolution of the aromatic multiplet.
- Pulse Sequence:
 - ¹H: Standard zg30 (30° pulse angle), 1-second relaxation delay.
 - ¹³C: Power-gated decoupling (zgpg30), minimum 256 scans for adequate S/N on quaternary carbons.
 - HMBC: Gradient-selected HMBC (e.g., hmbcgpndqf) optimized for long-range couplings of 8-10 Hz.

References

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Sources

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- To cite this document: BenchChem. [Technical Guide: Comprehensive Structure Elucidation of 2-Ethyl-1H-Indole]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1587460#2-ethyl-1h-indole-structure-elucidation\]](https://www.benchchem.com/product/b1587460#2-ethyl-1h-indole-structure-elucidation)

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